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Compound of Interest

Compound Name: 3-Methoxycyclohexene

CAS No.: 2699-13-0

Cat. No.: B1595103

Get Quote

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 3-methoxycyclohexene, benchmarked against its structural parent,

cyclohexene, and its regioisomer, 1-methoxycyclohexene. The data presented is intended to

aid researchers, scientists, and drug development professionals in the structural elucidation

and quality control of these and similar compounds.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR spectral data for 3-methoxycyclohexene
and its selected alternatives. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison
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Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

3-

Methoxycyclohex

ene

H1, H2 (Vinyl) 5.7 - 6.0 Multiplet -

H3 (CH-O) ~3.8 Multiplet -

OCH₃ ~3.3 Singlet -

H4, H5, H6

(Aliphatic)
1.5 - 2.2 Multiplet -

1-

Methoxycyclohex

ene

H2 (Vinyl) ~4.6 Triplet ~3.9

OCH₃ ~3.5 Singlet -

H3, H6 (Allylic) ~2.0 Multiplet -

H4, H5

(Aliphatic)
~1.5 - 1.8 Multiplet -

Cyclohexene H1, H2 (Vinyl) ~5.6 Multiplet -

H3, H6 (Allylic) ~1.9 Multiplet -

H4, H5

(Aliphatic)
~1.6 Multiplet -

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon Chemical Shift (δ, ppm)

3-Methoxycyclohexene C1, C2 (Vinyl) ~125 - 135

C3 (CH-O) ~75

OCH₃ ~56

C4, C5, C6 (Aliphatic) ~20 - 30

1-Methoxycyclohexene C1 (Vinyl, C-O) ~152

C2 (Vinyl, C-H) ~99

OCH₃ ~55

C3, C6 (Allylic) ~22, ~29

C4, C5 (Aliphatic) ~19, ~23

Cyclohexene C1, C2 (Vinyl) ~127.2

C3, C6 (Allylic) ~25.2

C4, C5 (Aliphatic) ~22.8

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer

frequency. The data presented is a representative compilation from various sources.

Experimental Protocols
The following is a representative methodology for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation: NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer,

such as a Bruker® 300 spectrometer.[1]

Sample Preparation:

Approximately 5-10 mg of the analyte (e.g., 3-methoxycyclohexene) is dissolved in about

0.6-0.7 mL of a deuterated solvent.
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Commonly used solvents include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl

Sulfoxide (DMSO-d₆), depending on the sample's solubility.[1]

The solution is transferred to a 5 mm NMR tube.

A small amount of Tetramethylsilane (TMS) may be added as an internal standard, with its

signal set to 0.00 ppm.[2]

Data Acquisition:

¹H NMR: Experiments are recorded at the corresponding spectrometer frequency (e.g., 300

MHz).[1] Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

¹³C NMR: Experiments are recorded at a lower frequency (e.g., 75 MHz for a 300 MHz

spectrometer).[1] Due to the lower natural abundance of the ¹³C isotope, a larger number of

scans (e.g., 1024 or more) is often required. Proton decoupling is typically used to simplify

the spectrum, resulting in singlets for each unique carbon environment.[2]

Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction to

generate the final spectrum.

Logical Workflow for NMR Analysis
The following diagram illustrates the standard workflow for NMR spectral analysis, from sample

preparation through to final structural determination.
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Caption: Workflow for NMR spectral analysis.
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Comparative Spectral Interpretation
3-Methoxycyclohexene:

¹H NMR: The key distinguishing feature is the signal for the proton on the carbon bearing the

methoxy group (H3), which is shifted downfield to around 3.8 ppm. The vinyl protons (H1,

H2) appear in the typical olefinic region (5.7-6.0 ppm). The methoxy group itself presents as

a sharp singlet at approximately 3.3 ppm.

¹³C NMR: The most downfield carbon signal (excluding the vinyl carbons) is C3 at ~75 ppm,

directly attached to the electronegative oxygen atom. The vinyl carbons (C1, C2) resonate

around 125-135 ppm.

1-Methoxycyclohexene (Alternative 1):

¹H NMR: In this isomer, the methoxy group is directly attached to the double bond (an enol

ether). This causes the adjacent vinyl proton (H2) to be significantly shielded (shifted upfield)

to around 4.6 ppm. This is a clear diagnostic peak to differentiate it from the 3-methoxy

isomer.

¹³C NMR: The carbon of the double bond attached to the oxygen (C1) is strongly deshielded,

appearing far downfield at ~152 ppm. Conversely, the other vinyl carbon (C2) is shielded and

appears upfield around 99 ppm. This large separation of the vinyl carbon signals is

characteristic of an enol ether system.

Cyclohexene (Alternative 2):

¹H NMR: The spectrum is simpler, with vinyl protons around 5.6 ppm and two sets of

aliphatic protons (allylic and saturated) between 1.6 and 2.0 ppm.[2] The absence of a

methoxy singlet immediately distinguishes it from the other two compounds.

¹³C NMR: The spectrum shows only three signals due to the molecule's symmetry. The two

equivalent vinyl carbons appear at ~127.2 ppm, with the two sets of equivalent aliphatic

carbons appearing further upfield.[2] This simple spectrum serves as a baseline for

understanding the effects of the methoxy substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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